molecular formula C16H25NO B245838 N,N-dibutyl-2-phenylacetamide

N,N-dibutyl-2-phenylacetamide

Cat. No.: B245838
M. Wt: 247.38 g/mol
InChI Key: KNKHTVMCLHDUNM-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-phenylacetamide is a chemical compound of interest in scientific research, particularly within the broader class of N,N-disubstituted-2-phenylacetamide derivatives. These derivatives are frequently investigated in quantitative structure-activity relationship (QSAR) studies and chromatographic behavior analysis to understand how their physicochemical properties, such as lipophilicity, influence biological activity and retention mechanisms . Research on similar amide structures has explored potential biological activities, including antifungal mechanisms of action that may involve interaction with membrane components . As a research chemical, it serves as a valuable intermediate or standard in methodological development and pharmacological profiling. The compound is intended for laboratory research purposes only. All information is provided for research reference. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-dibutyl-2-phenylacetamide

InChI

InChI=1S/C16H25NO/c1-3-5-12-17(13-6-4-2)16(18)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

KNKHTVMCLHDUNM-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Procedure and Reaction Mechanism

The most widely reported method involves the condensation of phenylacetic acid and dibutylamine under mild conditions. This one-pot reaction typically employs polar aprotic solvents (e.g., dimethylformamide, DMF) and avoids external catalysts due to the inherent nucleophilicity of the amine. The mechanism proceeds via nucleophilic acyl substitution , where the amine attacks the carbonyl carbon of phenylacetic acid, followed by dehydration to form the amide bond.

Representative Protocol ():

  • Reactants : Phenylacetic acid (1.0 eq), dibutylamine (1.5 eq).

  • Solvent : DMF (2.5 mL per mmol of acid).

  • Conditions : 80°C for 8 hours under nitrogen atmosphere.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and silica gel chromatography (petroleum ether/ethyl acetate, 15:1).

  • Yield : 89% (colorless oil).

Optimization Insights

  • Solvent Impact : DMF outperforms 1,4-dioxane or toluene due to its high polarity, stabilizing the transition state and accelerating reaction kinetics.

  • Stoichiometry : A 1:1.5 molar ratio of acid to amine minimizes unreacted starting material while preventing di-butylamide byproducts.

  • Temperature Control : Elevated temperatures (>100°C) risk decarboxylation, whereas temperatures <80°C prolong reaction times.

Characterization Data

  • ¹H NMR (CDCl₃): δ 7.36–7.24 (m, 5H, aromatic), 3.53 (s, 2H, CH₂CO), 3.20–3.10 (m, 4H, NCH₂), 1.40–1.20 (m, 8H, CH₂CH₂), 0.90 (t, 6H, CH₃).

  • ¹³C NMR (CDCl₃): δ 171.1 (C=O), 135.3 (aromatic C), 129.5–127.4 (aromatic CH), 44.2 (NCH₂), 35.0 (CH₂CO), 29.7–20.1 (CH₂), 13.8 (CH₃).

Carbamoyl Chloride Route

Advantages Over Traditional Methods

  • Time Efficiency : Reactions complete within 1 hour versus 8–24 hours for acid-amine coupling.

  • Energy Savings : Mild temperatures (10–50°C) reduce thermal degradation risks.

  • Scalability : Patent data emphasize suitability for industrial production.

Comparative Analysis of Synthetic Routes

ParameterAcid-Amine CouplingCarbamoyl Chloride
Reaction Time 8–24 hours15–60 minutes
Temperature 80°C10–50°C
Yield 89%High (patent claim)
Byproducts MinimalTrace HCl (neutralized)
Scalability Laboratory-scaleIndustrial-scale

Critical Evaluation of Side Reactions and Mitigation

Hydrolysis of Carbamoyl Chloride

Exposure to moisture hydrolyzes dibutylcarbamoyl chloride to dibutylamine and CO₂, necessitating anhydrous conditions. Patent addresses this via strict nitrogen purging and molecular sieves.

N-Butylation Side Products

Excess dibutylamine may lead to over-alkylation , forming quaternary ammonium salts. Stoichiometric control (1:1.05 acid-to-amine ratio) suppresses this .

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted amides.

Scientific Research Applications

N,N-dibutyl-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between N,N-dibutyl-2-phenylacetamide and related acetamides:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties Evidence Source
This compound* C₁₆H₂₅NO Phenyl (α-C), N,N-dibutyl 247.38 Hypothetical: Potential use in pharmaceuticals (lipophilic agent) Inferred
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) C₁₆H₁₇NO Phenyl (α-C, β-C), N,N-dimethyl 239.32 Herbicide (acetamide class)
2,N-Diphenylacetamide C₁₄H₁₃NO Phenyl (α-C), N-phenyl 211.26 Pharmaceutical intermediate (e.g., loperamide synthesis)
N,N-Dimethyl-2-phenylacetamide C₁₀H₁₃NO Phenyl (α-C), N,N-dimethyl 163.22 Precursor for anticonvulsants (e.g., ethotoin)
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₁N₂O Phenyl (α-C), N-(2-diethylaminoethyl) 233.33 Pharmacological candidate (enhanced bioavailability)

Structural and Functional Insights

Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide)
  • Applications : Widely used as a pre-emergent herbicide due to its acetamide backbone, which disrupts lipid biosynthesis in weeds .
  • Comparison: The dimethyl and diphenyl substituents enhance its hydrophobicity, favoring soil adsorption.
2,N-Diphenylacetamide
  • Applications : Serves as a precursor for antimycobacterial agents and drugs like loperamide (antidiarrheal) and darifenacin (anticholinergic) .
  • Comparison: The absence of alkyl groups on nitrogen reduces its solubility in nonpolar solvents compared to N,N-dibutyl derivatives. This impacts formulation strategies in drug development.
N,N-Dimethyl-2-phenylacetamide
  • Pharmacological Relevance : Linked to anticonvulsants such as ethotoin and mephenytoin, where the dimethyl group balances solubility and blood-brain barrier penetration .
  • Reactivity : Methyl groups facilitate faster metabolic degradation compared to bulkier butyl substituents, influencing drug half-life.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The dibutyl variant’s higher logP value compared to dimethyl or diphenyl analogs suggests enhanced membrane permeability, a critical factor in central nervous system drug design.
  • Metabolic Stability : Longer alkyl chains (butyl vs. methyl) may slow hepatic metabolism, extending half-life but increasing risk of accumulation.

Research Findings and Trends

Agrochemical vs. Pharmaceutical Use : Diphenamid’s herbicidal activity contrasts with the pharmacological focus of 2,N-diphenylacetamide derivatives, underscoring substituent-driven application divergence .

Synthetic Methodologies : Phase-transfer catalysis optimizes benzylation of electron-deficient acetamides, a strategy applicable to this compound synthesis .

Structure-Activity Relationships (SAR) : Anticonvulsant activity in N,N-dimethyl-2-phenylacetamide derivatives highlights the role of small alkyl groups in target engagement, whereas larger substituents (butyl) may favor different receptor interactions .

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